3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiadiazole ring, a pyrazole ring, and a bicyclic β-lactam core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole intermediates. The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with methyl iodide, followed by cyclization with sulfuric acid. The pyrazole ring is often prepared by the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
The final assembly of the compound involves the coupling of the thiadiazole and pyrazole intermediates with a β-lactam core. This step is usually carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group in the pyrazole ring, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the β-lactam ring, which is susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the β-lactam ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted β-lactam derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its β-lactam core, which is a common feature in antibiotics.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein binding.
Materials Science:
Mechanism of Action
The mechanism of action of this compound, particularly in its antimicrobial role, involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Cephalosporins: These compounds also contain a β-lactam ring and are used as antibiotics.
Penicillins: Another class of β-lactam antibiotics with a similar mechanism of action.
Carbapenems: These are broad-spectrum β-lactam antibiotics with a slightly different structure but similar antibacterial activity.
Uniqueness
What sets 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its combination of a thiadiazole and pyrazole ring with the β-lactam core. This unique structure may confer additional properties, such as enhanced stability or specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N7O6S3 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[2-(4-nitropyrazol-1-yl)propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17N7O6S3/c1-7(22-4-10(3-18-22)24(29)30)13(25)19-11-14(26)23-12(16(27)28)9(5-31-15(11)23)6-32-17-21-20-8(2)33-17/h3-4,7,11,15H,5-6H2,1-2H3,(H,19,25)(H,27,28) |
InChI Key |
UKUJRDHWNBDZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)N4C=C(C=N4)[N+](=O)[O-])SC2)C(=O)O |
Origin of Product |
United States |
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